6-Bromo-8-methylquinolin-3-ol
Description
6-Bromo-8-methylquinolin-3-ol (CAS: 1465234-19-8) is a quinoline derivative with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . The compound features a quinoline backbone substituted with a bromine atom at position 6, a methyl group at position 8, and a hydroxyl group at position 3. This arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
6-bromo-8-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-8(11)3-7-4-9(13)5-12-10(6)7/h2-5,13H,1H3 |
InChI Key |
UGIDNWCRQXPRMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-8-methylquinolin-3-ol can be achieved through several synthetic routes. One common method involves the bromination of 8-methylquinolin-3-ol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at a low level to prevent over-bromination .
Industrial production methods for quinoline derivatives often involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
6-Bromo-8-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinoline N-oxide .
Scientific Research Applications
6-Bromo-8-methylquinolin-3-ol has a wide range of scientific research applications, including:
Biology: Quinoline derivatives, including this compound, exhibit antimicrobial, antiviral, and anticancer activities.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylquinolin-3-ol involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
6-Bromo-3-hydroxyquinoline (CAS: 552330-94-6)
- Structure : Bromine at position 6, hydroxyl at position 3, but lacks the methyl group at position 6.
- This may increase solubility in aqueous media compared to this compound .
6-Bromo-4-methylquinolin-2-ol (CAS: 89446-19-5)
- Structure : Bromine at position 6, methyl at position 4, and hydroxyl at position 2.
- Key Differences: The hydroxyl group at position 2 (vs. position 3) alters the electron density distribution across the quinoline ring. Position 2 is less conjugated with the nitrogen atom, which may reduce resonance stabilization and affect reactivity in substitution reactions .
Compounds with Additional Halogens or Functional Groups
6-Bromo-4,8-dichloro-quinoline-3-carbonitrile
- Structure : Bromine at 6, chlorine at 4 and 8, and a nitrile group at 3.
- Key Differences: The trifunctional substitution (Br, Cl, CN) introduces strong electron-withdrawing effects, making this compound more electrophilic than this compound. The nitrile group at position 3 could serve as a reactive handle for further derivatization, unlike the hydroxyl group in the target compound .
3-Bromo-8-nitro-6-trifluoromethylquinolin-2(1H)-one
- Structure : Bromine at 3, nitro at 8, and trifluoromethyl at 6, with a ketone at position 2.
- Key Differences: The nitro and trifluoromethyl groups are strong electron-withdrawing substituents, significantly reducing electron density on the quinoline ring. This compound’s reactivity in reduction reactions (e.g., conversion to an amine, as in ) contrasts with the hydroxyl group’s stability in this compound .
Compounds with Amino vs. Hydroxyl Groups
6-Bromo-8-ethylquinolin-3-amine (CAS: 2090479-34-6)
- Structure : Bromine at 6, ethyl at 8, and an amine at 3.
- Key Differences: The amine group at position 3 (vs. This substitution could improve binding affinity in biological targets (e.g., enzyme active sites) but may reduce solubility in acidic environments due to protonation .
Pyrazoloquinolinone Derivatives
7-Bromo-2-(2-methoxy-d₃-phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
- Structure : Bromine at 7, fused pyrazole ring, and deuterated methoxy group.
- Key Differences: The pyrazoloquinolinone core introduces rigidity and planar geometry, which can enhance interactions with aromatic biological targets (e.g., DNA intercalation). The deuterated methoxy group may improve metabolic stability compared to the methyl group in this compound .
Structural and Functional Implications
The table below summarizes critical differences between this compound and analogous compounds:
Biological Activity
6-Bromo-8-methylquinolin-3-ol is a nitrogen-containing heterocyclic compound belonging to the quinoline family, characterized by its unique substitution pattern with a bromine atom at the sixth position, a methyl group at the eighth position, and a hydroxyl group at the third position. This structure contributes to its diverse biological activities, making it an important candidate in medicinal chemistry and drug discovery.
- Molecular Formula : C10H8BrN1O
- Molecular Weight : Approximately 238.08 g/mol
The compound's specific substitutions influence its chemical reactivity and biological properties, which have been the subject of various studies.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Quinoline derivatives, including this compound, have shown significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.
- Anticancer Potential : Research indicates that this compound may possess anticancer properties by interacting with key enzymes involved in cancer cell proliferation and survival. Its mechanism may involve the inhibition of DNA replication pathways.
- Enzyme Inhibition : Interaction studies have shown that this compound can bind to enzymes involved in disease pathways, potentially acting as an inhibitor or modulator. This activity is crucial for its therapeutic potential in various diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Key Features | Differences from this compound |
|---|---|---|
| 6-Chloro-8-methylquinolin-3-ol | Contains chlorine instead of bromine | Different reactivity and potential biological activity |
| 8-Methylquinolin-3-ol | Lacks halogen substituent | Reduced reactivity compared to brominated variant |
| 6-Bromoquinolin-3-ol | Does not have the methyl group | Different steric and electronic properties |
| 7-Bromo-8-methylquinolin-3-ol | Bromine at the seventh position | Affects reactivity patterns and biological activity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For example:
- Antimicrobial Testing : In vitro studies demonstrated that this compound effectively inhibited bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency.
- Anticancer Mechanism : A study investigated the effect of this compound on cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment.
- Enzyme Interaction Studies : Binding affinity assays indicated that this compound interacts with specific enzymes involved in metabolic pathways, offering insights into its role as an enzyme inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
